- Synthesis of 9-(2-hydroxyethoxymethyl)guanine (acyclovir) from guanosine, Nucleosides & Nucleotides, 1995, 14(3-5), 337-40

Cas no 91702-60-2 (N,O-Diacetate Isoacyclovir)

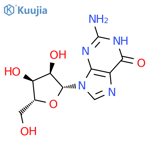

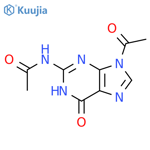

N,O-Diacetate Isoacyclovir structure

Produktname:N,O-Diacetate Isoacyclovir

CAS-Nr.:91702-60-2

MF:C12H15N5O5

MW:309.278002023697

CID:3162289

N,O-Diacetate Isoacyclovir Chemische und physikalische Eigenschaften

Namen und Kennungen

-

- 2-[(2-acetamido-6-oxo-3H-purin-7-yl)methoxy]ethyl acetate

- UNII-Z2CR400A1J

- N-[7-[[2-(Acetyloxy)ethoxy]methyl]-6,7-dihydro-6-oxo-1H-purin-2-yl]acetamide (ACI)

- 2-((2-Acetamido-6-hydroxy-7H-purin-7-yl)methoxy)ethyl acetate

- N,O-Diacetate Isoacyclovir

-

- Inchi: 1S/C12H15N5O5/c1-7(18)14-12-15-10-9(11(20)16-12)17(5-13-10)6-21-3-4-22-8(2)19/h5H,3-4,6H2,1-2H3,(H2,14,15,16,18,20)

- InChI-Schlüssel: SJBOYFXLWONEHK-UHFFFAOYSA-N

- Lächelt: O=C1C2=C(N=CN2COCCOC(C)=O)NC(NC(C)=O)=N1

Berechnete Eigenschaften

- Genaue Masse: 309.10700

Experimentelle Eigenschaften

- PSA: 131.95000

- LogP: 0.67700

N,O-Diacetate Isoacyclovir Preismehr >>

| Unternehmen | No. | Produktname | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |

|---|---|---|---|---|---|---|---|---|

| TRC | D103100-10mg |

N,O-Diacetate Isoacyclovir |

91702-60-2 | 10mg |

$ 415.00 | 2023-09-08 | ||

| TRC | D103100-100mg |

N,O-Diacetate Isoacyclovir |

91702-60-2 | 100mg |

$ 2783.00 | 2023-09-08 | ||

| TRC | D103100-25mg |

N,O-Diacetate Isoacyclovir |

91702-60-2 | 25mg |

$907.00 | 2023-05-18 | ||

| A2B Chem LLC | AW53954-25mg |

Acetamide,N-[7-[[2-(acetyloxy)ethoxy]methyl]-6,7-dihydro-6-oxo-1H-purin-2-yl]- |

91702-60-2 | 97% | 25mg |

$410.00 | 2024-07-18 | |

| A2B Chem LLC | AW53954-10mg |

Acetamide,N-[7-[[2-(acetyloxy)ethoxy]methyl]-6,7-dihydro-6-oxo-1H-purin-2-yl]- |

91702-60-2 | 97% | 10mg |

$244.00 | 2024-07-18 | |

| TRC | D103100-50mg |

N,O-Diacetate Isoacyclovir |

91702-60-2 | 50mg |

$ 1535.00 | 2023-09-08 | ||

| A2B Chem LLC | AW53954-5mg |

Acetamide,N-[7-[[2-(acetyloxy)ethoxy]methyl]-6,7-dihydro-6-oxo-1H-purin-2-yl]- |

91702-60-2 | 97% | 5mg |

$160.00 | 2024-07-18 |

N,O-Diacetate Isoacyclovir Herstellungsverfahren

Herstellungsverfahren 1

Reaktionsbedingungen

1.1 Reagents: p-Toluenesulfonic acid , Acetic anhydride Solvents: Water

Referenz

Herstellungsverfahren 2

Reaktionsbedingungen

1.1 Reagents: p-Toluenesulfonic acid Solvents: Chlorobenzene

Referenz

- Application of the transpurination reaction to synthesis of acyclic guanosine analogs, Nucleosides & Nucleotides, 1989, 8(4), 529-36

Herstellungsverfahren 3

Reaktionsbedingungen

Referenz

- Process for preparing 9-[(2-acetoxyethoxy)methyl]-N2-acetylgunanine as a virucide intermediate, Czechoslovakia, , ,

Herstellungsverfahren 4

Reaktionsbedingungen

Referenz

- Analogs of purine nucleosides. I. Methods for synthesis of 9-(2-hydroxyethoxymethyl)guanine - acycloguanosine, Khimiko-Farmatsevticheskii Zhurnal, 1985, 19(11), 1371-5

Herstellungsverfahren 5

Reaktionsbedingungen

1.1 Reagents: p-Toluenesulfonic acid

Referenz

- Synthesis of novel analogs of acyclovir modified in the side-chain portion by reaction of guanosine with 1,3-dioxolanes, Collection Symposium Series, 1999, 2, 43-46

Herstellungsverfahren 6

Reaktionsbedingungen

Referenz

- Thermal 7-9 transglycosylation of purine nucleosides and their analogs, Nucleic Acids Symposium Series, 1987, 18, 45-8

Herstellungsverfahren 7

Reaktionsbedingungen

Referenz

- Synthesis of acyclonucleosides of imidazole and purine series, Nucleic Acids Symposium Series, 1986, 17, 5-8

Herstellungsverfahren 8

Reaktionsbedingungen

Referenz

- A Simple Solution to the Age Old Problem of Regioselective Functionalization of Guanine: First Practical Synthesis of Acyclic N9- and/or N7-Guanine Nucleosides Starting from N2,N9-Diacetylguanine, Journal of Organic Chemistry, 1999, 64(13), 4665-4668

Herstellungsverfahren 9

Reaktionsbedingungen

1.1 Catalysts: p-Toluenesulfonic acid Solvents: Chlorobenzene

Referenz

- Preparation of guanine derivatives, Poland, , ,

Herstellungsverfahren 10

Reaktionsbedingungen

1.1 Catalysts: Sodium bisulfate Solvents: Toluene ; rt → reflux

1.2 reflux; 10 h, reflux

1.2 reflux; 10 h, reflux

Referenz

- Improvement on synthesis process of acyclovir, Huagong Shengchan Yu Jishu, 2012, 19(2), 9-11

Herstellungsverfahren 11

Reaktionsbedingungen

1.1 Catalysts: p-Toluenesulfonic acid Solvents: Dimethylformamide ; rt → 110 °C; 40 h, 110 °C

Referenz

- Synthesis of Aciclovir related substances, Jingxi Yu Zhuanyong Huaxuepin, 2013, 21(5), 37-39

Herstellungsverfahren 12

Reaktionsbedingungen

Referenz

- N-lower alkaneyl guanine derivatives and their uses, Japan, , ,

Herstellungsverfahren 13

Reaktionsbedingungen

Referenz

- New Analogs of Acyclovir Substituted at the Side Chain, Nucleosides, 2007, 26(8-9), 917-920

Herstellungsverfahren 14

Reaktionsbedingungen

Referenz

- Regioselective synthesis of acyclovir and its various prodrugs, Synthetic Communications, 2001, 31(9), 1399-1419

Herstellungsverfahren 15

Reaktionsbedingungen

1.1 Reagents: p-Toluenesulfonic acid ; 20 h, 100 °C

Referenz

- Synthesis and comparative cytostatic activity of the new N-7 acyclic purine nucleoside analogues with natural N-9 regioisomers, Heterocycles, 2005, 65(4), 787-796

Herstellungsverfahren 16

Reaktionsbedingungen

1.1 Reagents: p-Toluenesulfonic acid Solvents: Dimethyl sulfoxide

Referenz

- Synthesis of nucleosides, Organic Reactions (Hoboken, 2000, 55,

Herstellungsverfahren 17

Reaktionsbedingungen

1.1 Catalysts: p-Toluenesulfonic acid Solvents: Dimethyl sulfoxide

Referenz

- A convenient synthesis of 9-[(2-hydroxyethoxy)methyl]guanine (acyclovir) and related compounds, Chemical & Pharmaceutical Bulletin, 1988, 36(3), 1153-7

N,O-Diacetate Isoacyclovir Raw materials

- N2,9-Diacetylguanine

- N2-Acetylguanine

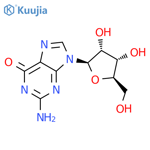

- Guanosine

- Guanosine, N-acetyl-,2',3',5'-triacetate

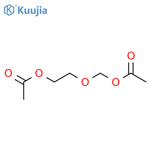

- 2-Oxa-1,4-butanediol diacetate

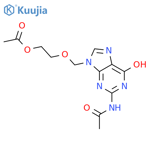

- 9-[(2-Acetoxyethoxy)methyl]-N2-acetylguanine

N,O-Diacetate Isoacyclovir Preparation Products

N,O-Diacetate Isoacyclovir Verwandte Literatur

-

Yao Xu,Xiang Wang,Kang Song,Jun Du,Jinliang Liu,Yuqing Miao,Yuhao Li RSC Adv., 2021,11, 15323-15331

-

Wolfgang Schrader,Saroj K. Panda,Klaus J. Brockmann,Thorsten Benter Analyst, 2008,133, 867-869

-

Rawad Tadmouri,Jean Claude Micheau,Véronique Pimienta Soft Matter, 2011,7, 8741-8744

-

Yikang Cong,Xingnan Chen,Yan Mei,Jun Ye Dalton Trans., 2022,51, 2923-2931

91702-60-2 (N,O-Diacetate Isoacyclovir) Verwandte Produkte

- 1105216-11-2(N'-[5-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)-2-methoxyphenyl]-N-(2-methylpropyl)ethanediamide)

- 1246172-51-9(2-Amino-1-[3,4-dihydro-2(1H)-isoquinolinyl]-1-propanone hydrochloride)

- 85686-16-4(((4-Methoxyphenoxy)methylene)dibenzene)

- 1203090-46-3(N-2-(1H-indol-3-yl)ethyl-1-6-(4-methoxyphenyl)pyridazin-3-ylpiperidine-3-carboxamide)

- 75144-29-5(2-(4-Carboxy-benzoyl)-terephthalic acid)

- 2703781-08-0(Methyl 2-fluoro-5-(piperazin-1-yl)benzoate hydrochloride)

- 1247420-56-9(2-(cyclopropylamino)-3-(1H-1,2,4-triazol-1-yl)propanoic acid)

- 2228787-88-8(2-(2-bromo-5-chlorophenyl)-2-methylpropanal)

- 1100350-49-9({4-(Methoxy-methyl-amino)-methyl-thiazol-2-yl}-carbamic Acid tert-Butyl Ester)

- 2751615-70-8(2-(Aminomethyl)-5-methylaniline dihydrochloride)

Empfohlene Lieferanten

Enjia Trading Co., Ltd

Gold Mitglied

CN Lieferant

Großmenge

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.

Gold Mitglied

CN Lieferant

Reagenz

Shanghai Jinhuan Chemical CO., LTD.

Gold Mitglied

CN Lieferant

Großmenge

Synrise Material Co. Ltd.

Gold Mitglied

CN Lieferant

Großmenge

Amadis Chemical Company Limited

Gold Mitglied

CN Lieferant

Reagenz